N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-10-3-8-15-14(18-10)9-16(22-15)17(21)19-13-6-4-12(5-7-13)11(2)20/h3-9H,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJHBMYNOOJQEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furo[3,2-b]pyridine core: This can be achieved through a cyclization reaction involving a pyridine derivative and a suitable electrophile.
Introduction of the acetylphenyl group: This step involves the acylation of the nitrogen atom in the furo[3,2-b]pyridine core using 4-acetylphenyl chloride in the presence of a base such as triethylamine.
Final coupling reaction: The final step involves coupling the intermediate with a carboxamide derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: The acetylphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium, hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated or reduced amide products.
Scientific Research Applications
Anticancer Activity
One of the most notable applications of N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is its antiproliferative effects against cancer cells. Research has shown that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including:
- Breast Cancer (MCF-7) : Studies indicate that compounds related to this compound demonstrate greater effectiveness than traditional chemotherapeutic agents like doxorubicin in inhibiting the growth of MCF-7 cells .
- Liver Cancer (HepG-2) : The compound has also shown promising results in reducing the viability of HepG-2 liver cancer cells, suggesting its potential as a therapeutic agent in liver cancer treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is vital for optimizing its efficacy:
| Substituent | Effect on Activity |
|---|---|
| 4-Methyl | Increased activity against HepG-2 |
| 4-Bromo | Enhanced cytotoxicity in MCF-7 |
| 2-Hydroxyphenyl | Improved selectivity towards cancer cells |
These modifications can lead to more potent derivatives that could be further developed into clinical candidates.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
- Chalcone Imide Derivatives : Research involving chalcone imide derivatives synthesized from this compound showed high antiproliferative activity against MCF-7 and HepG-2 cell lines. The study utilized MTT assays to quantify cell viability and confirmed the potential for further development as anticancer agents .
- Angiogenesis Inhibition : A study highlighted the role of furo derivatives in inhibiting angiogenesis through VEGFR pathways, demonstrating their potential in treating conditions associated with excessive blood vessel formation such as cancer and retinopathies .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous furopyridine derivatives described in the evidence. Structural variations, synthetic methodologies, and inferred physicochemical properties are highlighted.
Core Structural Differences
Notes:
- Substituent Effects : The 4-acetylphenyl group in the target replaces halogenated aryl groups (e.g., 4-fluorophenyl in ), which could reduce hydrophobicity (lower LogP) and improve solubility.
- Molecular Weight: The target is significantly smaller (~349 g/mol vs. 584–623 g/mol for analogs), likely due to the absence of bulky cyclopropane-carbamoyl or trifluoroethylamino groups.
Physicochemical and Pharmacological Inferences
- Solubility : The target’s acetyl group may enhance aqueous solubility compared to halogenated analogs, though the methyl group could offset this slightly.
- Metabolic Stability : Fluorine and trifluoroethyl groups in analogs improve metabolic resistance, whereas the target’s acetylphenyl group may undergo faster oxidation.
Research Implications and Limitations
- Structural Uniqueness: The furo[3,2-b]pyridine core and acetylphenyl group position this compound as a novel candidate for structure-activity relationship (SAR) studies.
- Data Gaps: No direct pharmacological or kinetic data is available for the target compound.
- Synthetic Challenges : Isomer-specific synthesis (furo[3,2-b] vs. furo[2,3-b]) may require tailored reaction conditions to avoid regioisomeric byproducts.
Biological Activity
N-(4-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound that belongs to a class of heterocyclic compounds known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a furo[3,2-b]pyridine core, which is known for contributing to various biological activities due to its unique structural properties.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of furo[3,2-b]pyridine exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism underlying this activity often involves the inhibition of bacterial cell wall synthesis or interference with DNA replication.
Antitumor Activity
This compound has been investigated for its potential antitumor effects. In vitro studies have indicated that it can induce apoptosis in various cancer cell lines by activating caspases and inhibiting cell cycle progression . The structure-activity relationship (SAR) studies suggest that modifications to the furo[3,2-b]pyridine scaffold can enhance its cytotoxicity against cancer cells .
The biological activity of this compound is thought to be mediated through several pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : By activating intrinsic apoptotic pathways, these compounds promote programmed cell death in malignant cells.
- Interference with Signal Transduction Pathways : They may also affect signaling pathways that regulate cell growth and differentiation.
Case Studies
- Anticancer Efficacy : A study evaluated the effect of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined at approximately 15 µM .
- Antimicrobial Testing : In a comparative study against various bacterial strains, the compound exhibited minimum inhibitory concentrations (MIC) ranging from 5 µg/mL to 20 µg/mL, demonstrating potent antimicrobial activity compared to standard antibiotics .
Data Table: Summary of Biological Activities
Q & A
Advanced Research Question
- Quantum Chemical Calculations : Predict solubility, logP, and pKa using software like Gaussian or ORCA. For instance, PubChem-derived InChI data for similar compounds (e.g., N-[(1R,5R)-1-bicyclohexanyl] derivatives) can guide parameterization .
- Machine Learning : Train models on datasets of furopyridine analogs to estimate absorption/distribution parameters.
- ADMET Prediction : Tools like SwissADME or ADMETLab2.0 can simulate metabolic stability and cytochrome P450 interactions .
Q. Key Metrics :
| Property | Computational Tool | Reference |
|---|---|---|
| Solubility | COSMO-RS | |
| Metabolic Pathways | PharmaGist |
Which spectroscopic techniques are most reliable for characterizing the crystalline structure of this compound?
Basic Research Question
- X-ray Crystallography : Resolves atomic positions and confirms intramolecular interactions (e.g., C–H⋯π bonds in pyrimidine derivatives) .
- NMR Spectroscopy : 1H/13C NMR identifies functional groups (e.g., acetylphenyl protons at δ 2.5–2.7 ppm).
- FT-IR : Validates carbonyl stretches (amide C=O at ~1650 cm⁻¹) and aromatic C–H bending .
Advanced Application : Pair solid-state NMR with X-ray data to analyze dynamic disorder in crystal lattices.
How can researchers design derivatives of this compound to improve selectivity for specific enzymatic targets?
Advanced Research Question
- Pharmacophore Modeling : Identify critical moieties (e.g., acetylphenyl for hydrogen bonding, methylfuropyridine for hydrophobic interactions) using tools like LigandScout .
- Bioisosteric Replacement : Substitute the acetyl group with trifluoromethyl or sulfonamide groups to modulate electronic effects (see agrochemical analogs in ).
- Structure-Activity Relationships (SAR) : Test derivatives with varied substituents on the pyridine ring (e.g., halogenation at C5) to assess potency shifts .
Case Study : Piperazine-containing analogs (e.g., N-[2-(4-chlorophenyl)thiazolidin-3-yl]pyridinecarboxamide) show enhanced selectivity for kinase targets .
What strategies mitigate toxicity concerns during in vivo studies of this compound?
Advanced Research Question
- Metabolic Profiling : Use LC-MS/MS to identify toxic metabolites (e.g., reactive quinone intermediates from acetyl group oxidation).
- Prodrug Design : Mask the acetylphenyl group with hydrolyzable esters to reduce off-target effects .
- Dose Optimization : Conduct acute toxicity assays (OECD guidelines) to establish safe thresholds (e.g., Category 4 oral/dermal toxicity as per CLP regulations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
